1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
Description
1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine is a synthetic small molecule featuring a piperidine core substituted at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety and at the 1-position with a methanesulfonyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to enhance binding affinity or pharmacokinetic profiles .
Properties
IUPAC Name |
5-(1-methylsulfonylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(18,19)17-9-7-12(8-10-17)14-15-13(16-20-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYASLWNYUMYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl group (-SO₂CH₃) serves as a key site for nucleophilic substitution due to its electron-withdrawing nature and leaving group capacity.
Oxidation and Reduction Reactions
The oxadiazole ring and piperidine nitrogen exhibit redox sensitivity under controlled conditions.
Oxidation Reactions
Reduction Reactions
Cycloaddition and Ring-Opening Reactions
The 1,2,4-oxadiazol-5-yl moiety participates in [3+2] cycloadditions and acid-catalyzed ring-opening:
Functional Group Interconversion
The piperidine nitrogen and sulfonyl group enable diverse transformations:
| Reaction | Reagents | Outcome | Application | Reference |
|---|---|---|---|---|
| Sulfonylation | RSO₂Cl/Et₃N | Bis-sulfonamides | Enhances metabolic stability | |
| Methylation | CH₃I/K₂CO₃ (DMF) | Quaternary ammonium salt | Improves aqueous solubility |
Stability Under Biological Conditions
Critical degradation pathways in physiological environments:
Comparative Reactivity with Analogues
Key differences observed in structural analogues:
Scientific Research Applications
Biological Activities
1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exhibits several biological activities that are crucial for its application in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that compounds containing the oxadiazole moiety often display significant antimicrobial properties. This suggests that 1-methanesulfonyl derivatives may be effective against various bacterial strains .
- Anti-inflammatory Properties : Research indicates that similar compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Applications in Drug Discovery
The compound is included in various screening libraries aimed at discovering new therapeutic agents. Its structural characteristics make it suitable for the following applications:
CNS Drug Development
1-Methanesulfonyl derivatives have been included in the CNS MPO Library, indicating their potential role in central nervous system (CNS) pharmacology. The presence of the piperidine structure often correlates with psychoactive properties, which could be explored further for neuropharmacological applications .
Screening for Anticancer Activity
The compound's unique structure allows it to interact with various biological targets. Preliminary studies suggest potential anticancer activity, warranting further investigation into its efficacy against specific cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the significance of similar compounds:
- Oxadiazole Derivatives as Antimicrobial Agents : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibit potent antibacterial activity against resistant strains of bacteria. The study emphasized the need for further modifications to enhance efficacy and reduce toxicity .
- Anti-inflammatory Mechanisms : Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of oxadiazole-containing compounds. The results indicated that these compounds inhibit pro-inflammatory cytokine production, suggesting their potential use in treating autoimmune diseases .
Mechanism of Action
The mechanism by which 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at the Piperidine Nitrogen
The nature of the substituent at the piperidine nitrogen critically impacts biological activity. Key examples include:
Key Observations :
- Carboxamide derivatives (e.g., ) exhibit potent biological activity, likely due to enhanced hydrogen-bonding interactions with targets such as tubulin or parasitic enzymes .
- Methanesulfonyl substitution (target compound) results in loss of antiproliferative activity at 2 μM, suggesting steric or electronic hindrance at the piperidine nitrogen disrupts target binding .
Modifications to the Oxadiazole and Piperidine Core
Variations in the oxadiazole substituents or piperidine linkage also influence activity:
Key Observations :
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Metabolic Stability
- The 1,2,4-oxadiazole ring confers resistance to hydrolysis, a key advantage over ester- or amide-containing analogs .
Biological Activity
1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine (CAS Number: 849925-03-7) is a bioactive small molecule that has garnered interest due to its potential therapeutic applications. This compound features a piperidine backbone substituted with a methanesulfonyl group and a phenyl-oxadiazole moiety, which may contribute to its biological activity.
The molecular formula of this compound is , with a molecular weight of 307.37 g/mol. The structure includes functional groups that are known to enhance biological interactions, such as the oxadiazole ring, which is often associated with antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antiviral Activity :
Studies have shown that derivatives of piperidine can possess antiviral properties. For instance, compounds with similar structures have been tested against HIV and other viruses, demonstrating moderate protective effects in vitro. The presence of the oxadiazole ring is believed to enhance this activity by interacting with viral components or host cell pathways .
Antibacterial and Antifungal Activity :
The antibacterial properties of piperidine derivatives have been documented extensively. In particular, compounds that include the oxadiazole moiety have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity :
Cytotoxic assays indicate that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines. The cytotoxicity profile varies significantly based on the specific substitutions on the piperidine ring and oxadiazole structure. For example, compounds tested against Vero cells showed varying degrees of cytotoxicity, with some derivatives having a CC50 in the range of 54 to 100 µM .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Moderate protection against CVB-2 and HSV-1 | |
| Antibacterial | Effective against E. coli and S. aureus | |
| Cytotoxicity | CC50 values ranging from 54 to 100 µM |
Case Studies
- Antiviral Efficacy : A study conducted on various piperidine derivatives revealed that those containing an oxadiazole ring demonstrated significant antiviral activity against HIV-1 and other viruses. The mechanism was attributed to their ability to inhibit viral replication through interference with reverse transcriptase .
- Antibacterial Testing : In another investigation, several derivatives were tested for their antibacterial properties using the agar disc-diffusion method. Compounds showed notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
- Cytotoxicity Profile : A detailed cytotoxicity assessment was performed on several cancer cell lines where compounds were evaluated for their ability to induce cell death. Results indicated that modifications in the chemical structure could significantly enhance or reduce cytotoxic effects, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the established synthetic routes for 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine?
Methodological Answer: The synthesis typically involves multi-step reactions starting from aralkyl/aryl carboxylic acids. Key steps include:
Heterocycle Formation : Conversion of carboxylic acids to 1,3,4-oxadiazole derivatives using hydrazine hydrate and carbon disulfide under reflux (4–5 hours, KOH/EtOH) .
Electrophile Preparation : Synthesis of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine via sulfonation of 4-methylpiperidine .
Coupling Reaction : Reaction of the oxadiazole nucleophile with the electrophilic piperidine derivative in DMF using LiH as a base (4–6 hours, stirring) .
Table 1 : Key Synthetic Conditions
| Step | Reagents/Conditions | Time | Yield Optimization |
|---|---|---|---|
| Oxadiazole formation | KOH, CS₂, EtOH, reflux | 4–5 hrs | Adjust molar ratios to minimize byproducts |
| Coupling | LiH, DMF, 25–30°C | 4–6 hrs | Use anhydrous DMF for higher efficiency |
Q. Which spectroscopic techniques are used to characterize this compound, and what key data should be prioritized?
Methodological Answer:
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
- ¹H-NMR : Focus on piperidine protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm) for substitution pattern confirmation .
- EI-MS : Look for molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₁₄H₁₆N₃O₃S) and fragmentation patterns to confirm the sulfonyl-oxadiazole linkage .
Q. What preliminary biological evaluations are relevant for this compound?
Methodological Answer:
- Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report zone-of-inhibition diameters and compare to standard antibiotics (e.g., ciprofloxacin) .
- Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins before advanced studies .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?
Methodological Answer:
- Substituent Screening : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups and compare antibacterial IC₅₀ values.
- Key Finding : Meta-substituted derivatives often show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., DNA gyrase). Prioritize docking scores (<-7.0 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Asp86 in E. coli gyrase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Case Study : If ¹H-NMR shows unexpected splitting in piperidine protons, consider:
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange .
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., CCDC deposition) .
Q. What strategies improve synthetic yield and purity for scale-up?
Methodological Answer:
- Optimization Table :
| Parameter | Adjustment | Outcome |
|---|---|---|
| Solvent | Replace DMF with DMA (higher boiling point) | Reduces side reactions |
| Catalyst | Use DBU instead of LiH | Improves coupling efficiency (yield +15%) |
Q. How to assess metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS/MS (t₁/₂ > 30 min desirable) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What are the structure-activity relationship (SAR) trends for analogs?
Methodological Answer:
- SAR Table :
| Modification | Activity Trend | Rationale |
|---|---|---|
| Oxadiazole → 1,2,4-triazole | ↓ Antibacterial | Reduced π-π stacking with target |
| Piperidine → Azetidine | ↑ Solubility | Smaller ring improves LogP |
Q. How to address low aqueous solubility in formulation development?
Methodological Answer:
- Strategies :
- Salt Formation : Prepare hydrochloride salts (improves solubility by 5–10×) .
- Nanoparticulate Systems : Use PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
